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molecular formula C11H12N4O B033292 2,6-Diamino-4-(benzyloxy)pyrimidine CAS No. 100061-59-4

2,6-Diamino-4-(benzyloxy)pyrimidine

Cat. No. B033292
M. Wt: 216.24 g/mol
InChI Key: MVIHQMTVQZOYCE-UHFFFAOYSA-N
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Patent
US06677345B1

Procedure details

Sodium (0.41 g, 17.8 mmol) was added to benzyl alcohol (15 ml) under a nitrogen atmosphere and the mixture was heated at 150° C. for 1.5 h. 2,6-Diamino-4-chloropyrimidine (2.16 g, 14.94 mmol) was added and the reaction mixture was stired at 180° C. for a further 2 h. Volatiles were removed in vacuo and the resulting residue was chromatographed on silia with dichloromethane: methanol (9:1) as eluent, to yield the title product as a white solid (1.98 g, 62%); νmax/cm−1 3347 (NH), 1498 (C6H5), 1608 (C6H5); δH (200 MHz, d6-DMSO) 5.20 (1H, s, C(5)H), 5.32 (2H, s, OCH2), 6.05 (2H, br s, NH2), 6.17 (2H, br s, NH2), 7.41-7.48 (5H, m, C6H5); m/z (+EI) 216 (M+, 100%), 139 (M+-C6H5, 33), 91 (94).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH2:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([NH2:18])[N:12]=1>>[NH2:10][C:11]1[N:16]=[C:15]([O:9][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:14]=[C:13]([NH2:18])[N:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed on silia with dichloromethane: methanol (9:1) as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OCC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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